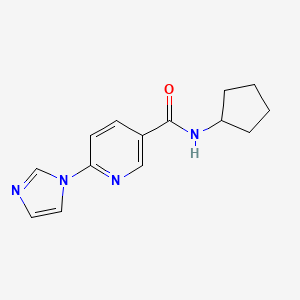
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent regulation of gene expression. This results in the downregulation of genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. The compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, in the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. However, the compound has limited solubility and stability, which can affect its efficacy in vivo. Additionally, the high cost and complex synthesis method of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, further research is needed to understand the role of BET proteins in various diseases and to identify biomarkers that can predict response to BET inhibitors.
Métodos De Síntesis
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized through a multistep process involving several chemical reactions. The synthesis method involves the coupling of an imidazole derivative with a pyridine carboxylic acid, followed by cyclization and further functionalization. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-3-1-2-4-12)11-5-6-13(16-9-11)18-8-7-15-10-18/h5-10,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIDNVQXFKJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)
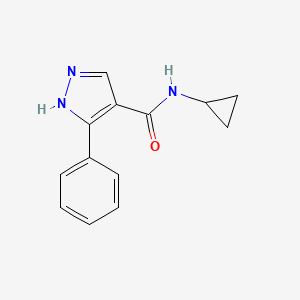
![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)
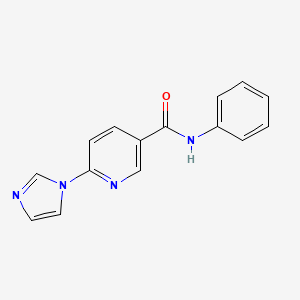
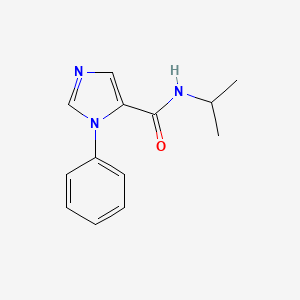

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)
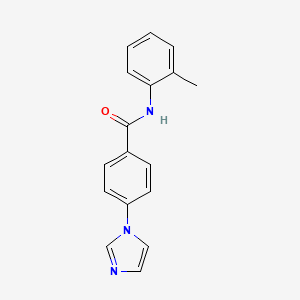
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
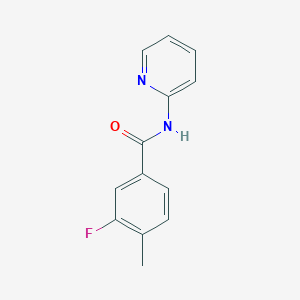
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)